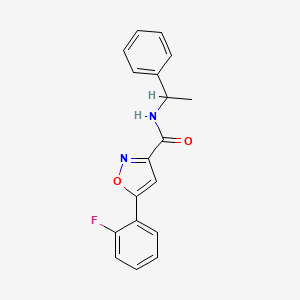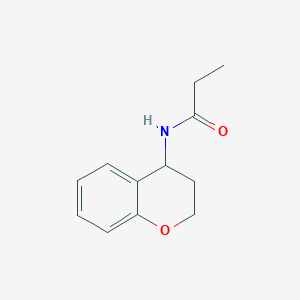
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of flavonoids, which are known for their diverse pharmacological properties.
科学研究应用
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide has been studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve in various experimental solutions. However, one of the limitations of using this compound is its relatively low stability under acidic conditions. It can also be sensitive to light and air, which can affect its activity.
未来方向
There are several future directions for the research on N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide. One of the potential directions is the investigation of its role in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can potentially be used for the treatment of Alzheimer's and Parkinson's. Another potential direction is the development of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide derivatives with improved pharmacological properties. These derivatives can potentially have enhanced activity and specificity for certain diseases. Finally, the investigation of the mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide can provide insights into the development of new drugs targeting inflammatory and oxidative stress pathways.
Conclusion:
N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable compound for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper provide a comprehensive overview of the current state of research on N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide.
合成方法
The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide as a white solid with a high yield.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-12(14)13-10-7-8-15-11-6-4-3-5-9(10)11/h3-6,10H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNNHXVBVFBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
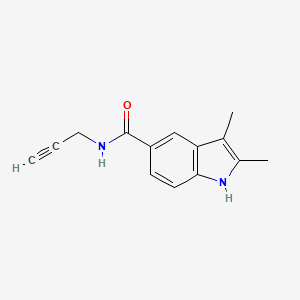
![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)
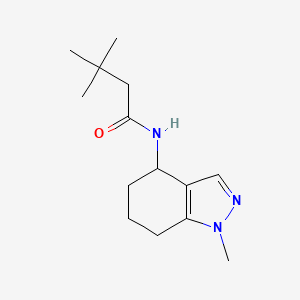

![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
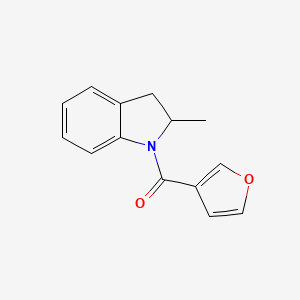
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
